

# "Methyl 3-(4-formylphenyl)acrylate" synthesis and characterization

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## Compound of Interest

Compound Name: Methyl 3-(4-formylphenyl)acrylate

Cat. No.: B024990

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An In-depth Technical Guide to the Synthesis and Characterization of **Methyl 3-(4-formylphenyl)acrylate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 3-(4-formylphenyl)acrylate**, with the chemical formula  $C_{11}H_{10}O_3$ , is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis.<sup>[1][2]</sup> Its structure incorporates an acrylate moiety, which is a versatile Michael acceptor and a dienophile, and a benzaldehyde group, which can undergo a wide range of chemical transformations such as reductive amination, oxidation, and olefination. This unique combination of reactive sites makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its synthesis and detailed characterization data.

## Physicochemical Properties

**Methyl 3-(4-formylphenyl)acrylate** is typically a faint yellow powder or solid at room temperature.<sup>[1][3]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 3-(4-formylphenyl)acrylate**

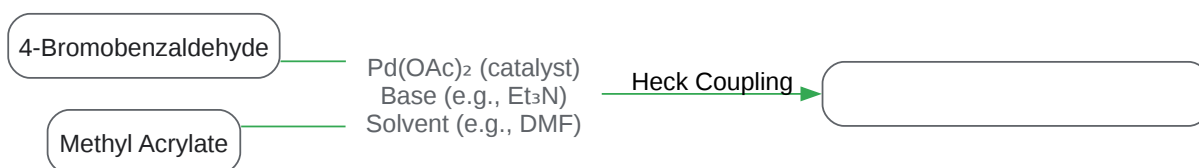
| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| CAS Number        | 58045-41-3                                     | [1][2]       |
| Molecular Formula | C <sub>11</sub> H <sub>10</sub> O <sub>3</sub> | [1][2][4][5] |
| Molecular Weight  | 190.20 g/mol                                   | [1][4]       |
| Appearance        | Faint yellow powder / Yellow solid             | [1][3]       |
| Melting Point     | 79-84 °C                                       | [3][6]       |
| Purity            | Typically ≥95%                                 | [1][4][5]    |

## Synthesis Protocols

The synthesis of **Methyl 3-(4-formylphenyl)acrylate** can be effectively achieved through several established synthetic routes. The most prominent methods are the Heck reaction, which involves a palladium-catalyzed cross-coupling, and the Wittig reaction, a reliable method for alkene synthesis from carbonyls.

### Synthesis via Heck Reaction

The Mizoroki-Heck reaction provides a direct route to **Methyl 3-(4-formylphenyl)acrylate** by coupling an aryl halide (e.g., 4-bromobenzaldehyde) with methyl acrylate.[7][8] This reaction is catalyzed by a palladium complex and typically requires a base to neutralize the hydrogen halide formed during the reaction.[7]



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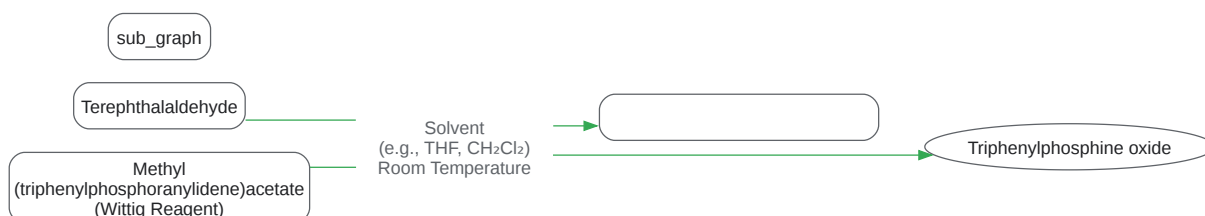
**Figure 1:** Synthesis of **Methyl 3-(4-formylphenyl)acrylate** via Heck Reaction.

### Experimental Protocol: Heck Reaction

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromobenzaldehyde (1.0 mmol), Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 2-5 mol%), and a suitable ligand (e.g., triphenylphosphine, if not using a ligand-free protocol).
- **Reagent Addition:** Add anhydrous solvent (e.g., DMF or acetonitrile, 5 mL) and a base such as triethylamine ( $\text{Et}_3\text{N}$ , 1.5 mmol). Finally, add methyl acrylate (1.2 mmol) to the mixture.
- **Reaction Conditions:** Purge the flask with an inert gas (e.g., Argon or Nitrogen). Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the final product.[9]

## Synthesis via Wittig Reaction

The Wittig reaction is a highly efficient method for synthesizing alkenes from aldehydes or ketones.[10][11][12] In this case, terephthalaldehyde (4-formylbenzaldehyde) is reacted with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, to stereoselectively form the (E)-alkene.[10]



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**Figure 2:** Synthesis of **Methyl 3-(4-formylphenyl)acrylate** via Wittig Reaction.

#### Experimental Protocol: Wittig Reaction

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere, dissolve terephthalaldehyde (1.0 mmol) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (10 mL).
- **Reagent Addition:** To this solution, add methyl (triphenylphosphoranylidene)acetate (1.1 mmol) portion-wise while stirring at room temperature.
- **Reaction Conditions:** Allow the reaction to stir at room temperature for 4-12 hours. The reaction is often accompanied by the formation of a white precipitate (triphenylphosphine oxide). Monitor the consumption of the aldehyde by TLC.
- **Work-up:** Upon completion, reduce the solvent volume via rotary evaporation. Add a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct.
- **Purification:** Filter off the precipitate and wash with cold non-polar solvent. Concentrate the filtrate and purify the resulting crude solid by recrystallization or flash column chromatography to afford pure **Methyl 3-(4-formylphenyl)acrylate**.<sup>[13]</sup>

## Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

### <sup>1</sup>H NMR Spectroscopy

Proton NMR provides detailed information about the molecular structure. The spectrum of the target compound is characterized by signals corresponding to the aromatic, vinylic, methyl ester, and aldehyde protons.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for (E)-**Methyl 3-(4-formylphenyl)acrylate**

| Chemical Shift ( $\delta$ , ppm)                         | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment                        | Reference           |
|--|--------------|---------------------------|-------------|-----------------------------------|---------------------|
| 10.0   | Singlet (s)  | -                         | 1H          | Aldehyde (-CHO)                   | <a href="#">[3]</a> |
| 7.89   | Doublet (d)  | 8.4                       | 2H          | Aromatic (Ar-H)                   | <a href="#">[3]</a> |
| 7.72   | Doublet (d)  | 16.0                      | 1H          | Vinylic (=CH-)                    | <a href="#">[3]</a> |
| 7.67   | Doublet (d)  | 8.0                       | 2H          | Aromatic (Ar-H)                   | <a href="#">[3]</a> |
| 6.55   | Doublet (d)  | 16.0                      | 1H          | Vinylic (=CH-)                    | <a href="#">[3]</a> |
| 3.82   | Singlet (s)  | -                         | 3H          | Methyl Ester (-OCH <sub>3</sub> ) | <a href="#">[3]</a> |
| Solvent:<br>CDCl <sub>3</sub> ,<br>Frequency:<br>400 MHz |              |                           |             |                                   |                     |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will exhibit characteristic absorption bands for the aldehyde carbonyl, ester carbonyl, carbon-carbon double bond, and aromatic ring.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Functional Group | Vibration Mode  | Reference(s) |
|--------------------------------|-------------|------------------|-----------------|--------------|
| ~3050                          | Medium      | Aromatic C-H     | Stretch         | [14]         |
| ~2950                          | Medium      | Methyl C-H       | Stretch         | [15]         |
| ~2820, ~2720                   | Medium-Weak | Aldehyde C-H     | Fermi Resonance | -            |
| ~1725                          | Strong      | Ester C=O        | Stretch         | [14]         |
| ~1700                          | Strong      | Aldehyde C=O     | Stretch         | -            |
| ~1640                          | Strong      | Alkene C=C       | Stretch         | [16]         |
| ~1600                          | Medium      | Aromatic C=C     | Stretch         | -            |
| ~1250, ~1170                   | Strong      | Ester C-O        | Stretch         | [14]         |

## Mass Spectrometry (MS)

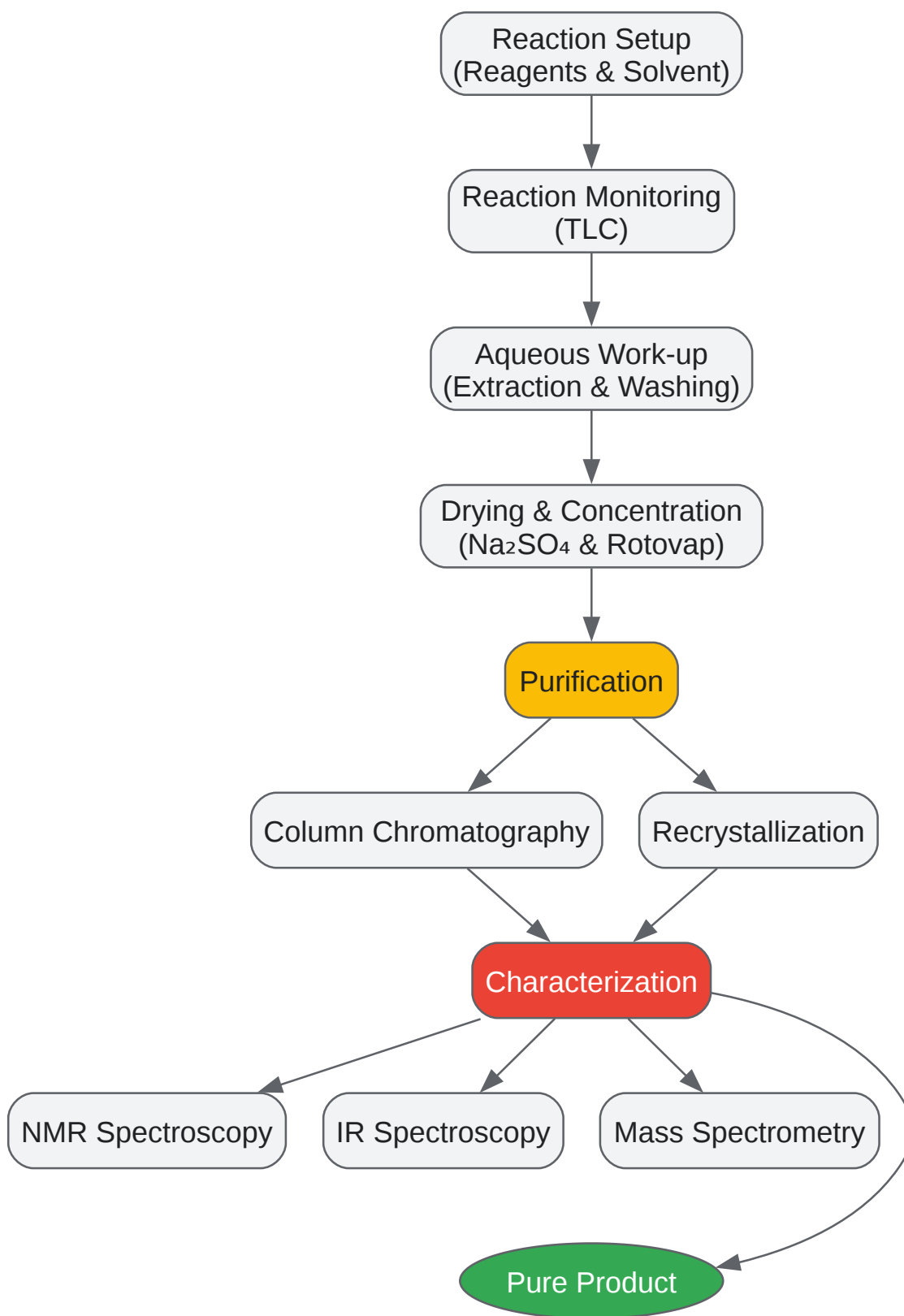
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data

| Parameter                                       | Value                           | Reference(s) |
|---|---------------------------------|--------------|
| Molecular Ion [M] <sup>+</sup>                  | m/z ≈ 190.06                    | [1][4]       |
| Major Fragments (Predicted)                     | m/z 161 ([M-CHO] <sup>+</sup> ) | -            |
| m/z 159 ([M-OCH <sub>3</sub> ] <sup>+</sup> )   | -                               |              |
| m/z 131 ([M-COOCH <sub>3</sub> ] <sup>+</sup> ) | -                               |              |

## General Experimental & Purification Workflow

The overall process from synthesis to obtaining a pure, characterized product follows a standardized workflow in a synthetic chemistry laboratory.



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**Figure 3:** General workflow for the synthesis, purification, and characterization.

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## References

- 1. Methyl 3-(4-formylphenyl)acrylate | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 3-(4-formylphenyl)acrylate , 95% , 7560-50-1 - CookeChem [cookechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. scribd.com [scribd.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
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